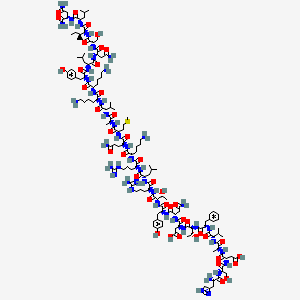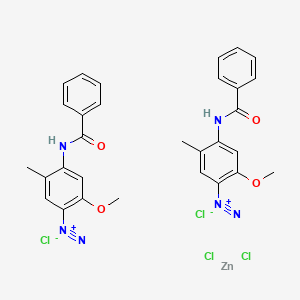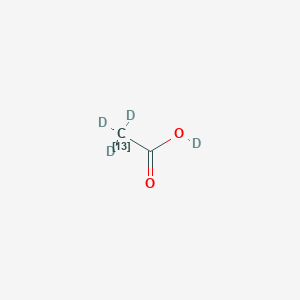
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride is a deuterated compound that is structurally related to phenothiazine derivatives. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can influence the compound’s pharmacokinetics and metabolic stability, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride typically involves multiple steps, including the introduction of deuterium atoms at specific positions. The process may start with the synthesis of the phenothiazine core, followed by the introduction of deuterium atoms through deuterium exchange reactions or the use of deuterated reagents. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale deuterium exchange reactions and the use of specialized equipment to ensure the high purity and yield of the deuterated product. The process would be optimized to minimize the loss of deuterium and to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenothiazine derivatives.
Scientific Research Applications
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mechanism of Action
The mechanism of action of 1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, potentially leading to altered pharmacological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, which is widely used in the treatment of psychiatric disorders.
Deuterated Phenothiazine Derivatives: Other deuterated analogs that may have similar or improved properties compared to the non-deuterated versions.
Uniqueness
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride is unique due to its specific deuterium substitutions, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can lead to longer-lasting effects and potentially improved therapeutic outcomes.
Properties
CAS No. |
1173020-65-9 |
|---|---|
Molecular Formula |
C17H21ClN2S |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i1D3,6D,7D,8D,9D; |
InChI Key |
XXPDBLUZJRXNNZ-HOCWLJKXSA-N |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)SC3=CC(=CC(=C3N2CC(C([2H])([2H])[2H])N(C)C)[2H])[2H])[2H].Cl |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)
![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)


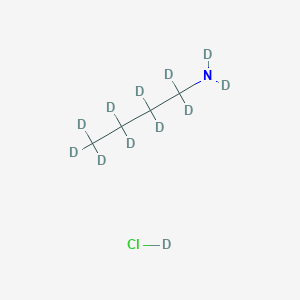

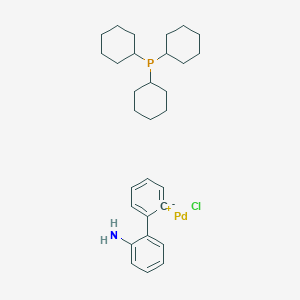
![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)

